Faldaprevir-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

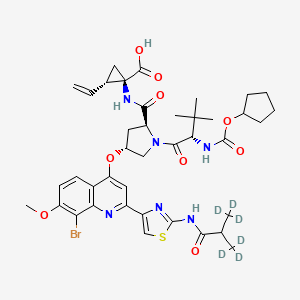

2D Structure

Properties

Molecular Formula |

C40H49BrN6O9S |

|---|---|

Molecular Weight |

875.9 g/mol |

IUPAC Name |

trans-(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-[[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]amino]-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1/i2D3,3D3 |

InChI Key |

LLGDPTDZOVKFDU-RNFXWOKSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Deuterium in Faldaprevir-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faldaprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1][2] Faldaprevir-d6 is a deuterated isotopologue of Faldaprevir, specifically designed to enhance its pharmacokinetic profile. This technical guide elucidates the role of deuterium in this compound, focusing on the underlying principles of the kinetic isotope effect and its impact on drug metabolism. While direct comparative clinical data for this compound is not publicly available due to the discontinuation of Faldaprevir's development, this document provides a comprehensive overview based on established scientific principles and existing data for Faldaprevir.[3]

Introduction: The Kinetic Isotope Effect in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, nearly doubling its mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-H bond is often a rate-limiting step in the metabolic breakdown of drugs, primarily mediated by cytochrome P450 (CYP) enzymes.[4] By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolic cleavage can be significantly reduced. This phenomenon, known as the kinetic isotope effect (KIE), can lead to:

-

Reduced Metabolic Rate: A slower breakdown of the drug by metabolic enzymes.

-

Increased Half-life: The drug remains in the systemic circulation for a longer duration.

-

Enhanced Drug Exposure: Higher overall concentration of the drug in the body over time.

-

Potentially Reduced Metabolite-Related Toxicity: Lower formation of potentially harmful metabolic byproducts.

Faldaprevir and the Rationale for Deuteration

Faldaprevir: Mechanism of Action and Metabolism

Faldaprevir is a peptidomimetic inhibitor that binds non-covalently to the active site of the HCV NS3/4A protease, preventing the cleavage of the viral polyprotein and thereby inhibiting viral replication.[5]

The primary route of metabolism for Faldaprevir is through oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic process primarily involves the hydroxylation of the isobutyramide moiety, leading to the formation of two major metabolites, M2a and M2b.[2][3] These metabolites are then primarily excreted in the feces.[2]

This compound: Strategic Deuteration

In this compound, the six hydrogen atoms on the two methyl groups of the isobutyramide moiety are replaced with deuterium atoms. This specific site of deuteration is anticipated to directly impact the CYP3A4-mediated metabolism.

Data Presentation: Pharmacokinetic and In Vitro Data

Due to the absence of direct comparative studies, the following tables present the known pharmacokinetic parameters for Faldaprevir and the expected parameters for this compound based on the principles of the kinetic isotope effect.

Table 1: Comparative Pharmacokinetic Parameters (Projected)

| Parameter | Faldaprevir (Reported Data) | This compound (Expected Outcome) | Reference |

| Half-life (t½) | ~20-30 hours | Increased | [6] |

| Clearance (CL) | Low | Decreased | [3] |

| Area Under the Curve (AUC) | Dose-dependent | Increased | [1][6] |

| Metabolite Formation (M2a, M2b) | Major route | Decreased | [2][3] |

Table 2: In Vitro HCV NS3/4A Protease Inhibition

| Compound | IC50 (nM) - Genotype 1a | IC50 (nM) - Genotype 1b | Reference |

| Faldaprevir | ~0.4 | ~0.5 | [7] |

| This compound (Expected) | Similar to Faldaprevir | Similar to Faldaprevir | N/A |

Note: The inhibitory activity (IC50) is not expected to change as deuteration does not alter the molecular shape or binding affinity to the target enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to quantitatively compare the properties of Faldaprevir and this compound.

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To determine and compare the rate of metabolism of Faldaprevir and this compound.

Materials:

-

Faldaprevir and this compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Pre-incubate HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a solution of Faldaprevir or this compound (at various concentrations, e.g., 0.1 to 10 µM) and the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

-

Calculate the in vitro half-life and intrinsic clearance for both compounds.

HCV NS3/4A Protease Inhibition Assay

Objective: To determine and compare the inhibitory potency of Faldaprevir and this compound against the HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease (genotype 1a or 1b)

-

Fluorogenic substrate (e.g., a FRET-based peptide substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl, DTT, and a detergent)

-

Faldaprevir and this compound (in DMSO)

-

96-well or 384-well black plates

Procedure:

-

Prepare serial dilutions of Faldaprevir and this compound in DMSO.

-

In the wells of the microplate, add the assay buffer, the HCV NS3/4A protease, and the test compounds.

-

Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities and determine the IC50 values for both compounds by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of Faldaprevir's inhibition of HCV replication.

Experimental Workflow

References

- 1. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]

Faldaprevir-d6: A Deep Dive into the Mechanism of HCV NS3/4A Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Faldaprevir, a potent second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor. The document details the molecular interactions, inhibitory kinetics, and the impact of resistance mutations. Furthermore, it outlines the key experimental protocols used to characterize its antiviral activity. Faldaprevir-d6, a deuterated isotopologue of Faldaprevir, is primarily utilized in drug metabolism and pharmacokinetic (DMPK) studies to investigate the absorption, distribution, metabolism, and excretion of the drug. Its mechanism of action as an HCV inhibitor is identical to that of Faldaprevir.

Executive Summary

Faldaprevir is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. By blocking the proteolytic activity of NS3/4A, Faldaprevir prevents the cleavage of the HCV polyprotein, thereby halting the viral life cycle. This guide will explore the intricacies of this inhibitory mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Mechanism of Action

The HCV NS3 protein, in complex with its NS4A cofactor, forms a heterodimeric serine protease that is crucial for processing the viral polyprotein into mature non-structural proteins required for viral replication.[1][2] Faldaprevir exerts its antiviral effect by binding to the active site of the NS3/4A protease in a highly specific and potent manner.

Molecular Interaction:

Faldaprevir binds to the active site of the NS3/4A protease through a network of hydrogen bonds and van der Waals interactions.[3][4] Molecular modeling and crystallography studies have identified key amino acid residues within the protease active site that are crucial for this interaction. These include residues in the S1', S2, and S4 subsites of the protease. Specifically, interactions have been noted with residues such as V130-S137, F152-D166, D77-D79, and V55.[3][4] The inhibitor occupies the substrate-binding pocket, preventing the natural viral polyprotein substrate from accessing the catalytic triad (His57, Asp81, and Ser139).

dot

Figure 1: Faldaprevir's Inhibition of HCV Polyprotein Processing.

Quantitative Inhibitory Activity

Faldaprevir demonstrates potent inhibitory activity against various HCV genotypes, particularly genotypes 1a and 1b.[5] Its efficacy is quantified by parameters such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki).

| Parameter | HCV Genotype/Variant | Value (nM) | Reference |

| Ki | Genotype 1a | low nanomolar range | [5] |

| Genotype 1b | low nanomolar range | [5] | |

| Genotypes 2-6 | 2 - 230 | [5] | |

| IC50 | Enzymatic Assay | 5.2 | [5] |

| EC50 | Replicon Assay (Genotype 1a) | 13 | [5] |

| Replicon Assay (Genotype 1b) | 7.1 | [5] |

Table 1: In Vitro Inhibitory Activity of Faldaprevir

Resistance to Faldaprevir

The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants.[6] For NS3/4A protease inhibitors like Faldaprevir, specific amino acid substitutions in the NS3 protease domain can reduce the binding affinity of the inhibitor, leading to a decrease in its antiviral efficacy.

Key Resistance-Associated Substitutions (RASs):

Mutations at residues R155, A156, and D168 of the NS3 protease are most frequently associated with resistance to Faldaprevir and other protease inhibitors.[7][8] Molecular dynamics simulations have shown that mutations like D168V can disrupt the hydrogen bonding network within the active site, leading to a significant reduction in the binding affinity of Faldaprevir.[6]

| Mutation | Effect on Faldaprevir Binding | Reference |

| R155K | Reduced binding affinity | [4] |

| A156T/V | Reduced binding affinity | [8] |

| D168A/E/V | Significantly reduced binding affinity (~10-15 kcal/mol) | [6] |

Table 2: Key Resistance Mutations Affecting Faldaprevir Efficacy

dot

Figure 2: Impact of Resistance Mutations on Faldaprevir Binding.

Experimental Protocols

The characterization of Faldaprevir's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for two key experiments.

NS3/4A Protease Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of Faldaprevir on the enzymatic activity of purified recombinant NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorescent donor and a quencher, a technique known as Fluorescence Resonance Energy Transfer (FRET).[9][10]

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., containing the NS5A/5B cleavage sequence) labeled with a donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 5 mM CaCl2, 20% glycerol)

-

Faldaprevir (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of Faldaprevir in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute the recombinant NS3/4A protease in assay buffer to the desired working concentration.

-

Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted Faldaprevir or DMSO control to the wells of a 384-well plate. b. Add the diluted NS3/4A protease (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the FRET peptide substrate (e.g., 25 µL) to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. b. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the Faldaprevir concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

dot

Figure 3: Workflow for the NS3/4A Protease FRET Assay.

HCV Replicon Assay

This cell-based assay assesses the ability of Faldaprevir to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.[11][12] The replicon contains the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

-

Faldaprevir (dissolved in DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Treatment: After cell attachment (typically 24 hours), add serial dilutions of Faldaprevir or DMSO control to the cell culture medium.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Luciferase Assay (for antiviral activity): a. Remove the culture medium and lyse the cells according to the luciferase assay manufacturer's protocol. b. Add the luciferase substrate and measure the luminescence using a luminometer.

-

Cell Viability Assay (for cytotoxicity): a. In a parallel plate, perform a cell viability assay (e.g., measuring ATP content) to assess the cytotoxicity of Faldaprevir.

-

Data Analysis: a. Normalize the luciferase signal to the cell viability data to account for any cytotoxic effects. b. Plot the percentage of inhibition of HCV replication (relative to the DMSO control) against the logarithm of the Faldaprevir concentration. c. Determine the EC50 (antiviral) and CC50 (cytotoxic) values by fitting the data to a four-parameter logistic equation. d. Calculate the selectivity index (SI = CC50 / EC50).

Conclusion

Faldaprevir is a highly potent and specific inhibitor of the HCV NS3/4A protease. Its mechanism of action involves the non-covalent, competitive binding to the enzyme's active site, thereby preventing viral polyprotein processing and subsequent replication. While effective against wild-type HCV, its efficacy can be compromised by specific resistance-associated substitutions in the NS3 protease domain. The in-depth understanding of its mechanism, facilitated by the experimental protocols detailed herein, is crucial for the continued development of novel and robust antiviral therapies against HCV. The use of this compound in DMPK studies further aids in characterizing the complete in vivo profile of this important antiviral agent.

References

- 1. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. opnme.com [opnme.com]

- 6. Effect of D168V mutation in NS3/4A HCV protease on susceptibilities of faldaprevir and danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance of Hepatitis C Virus to Inhibitors: Complexity and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurogentec.com [eurogentec.com]

- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Faldaprevir-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Faldaprevir-d6, a deuterated isotopologue of Faldaprevir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Faldaprevir, an experimental antiviral drug that acts as a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The incorporation of six deuterium atoms into the isobutyryl moiety enhances its utility as an internal standard in pharmacokinetic and metabolic studies.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valyl-(4R)-4-({8-bromo-2-[2-(isobutyrylamino-d6)-1,3-thiazol-4-yl]-7-methoxy-4-quinolinyl}oxy)-N-[(1R,2S)-1-carboxy-2-vinylcyclopropyl]-L-prolinamide | - |

| Molecular Formula | C₄₀H₄₃BrD₆N₆O₉S | [2][3] |

| Molecular Weight | 875.86 g/mol | [2][3] |

| CAS Number | 2750534-88-2 | [2][3] |

| Isotopic Purity | ≥99% | [2] |

| Appearance | Solid (Assumed) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO | - |

| Predicted Density | 1.47±0.1 g/cm³ | - |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound (Proposed)

A detailed, publicly available synthesis protocol for this compound is not readily found. However, a plausible synthetic route can be adapted from the known synthesis of Faldaprevir, incorporating a deuterated starting material. The key step involves the acylation of the thiazole amine with deuterated isobutyryl chloride.

Step 1: Synthesis of Isobutyryl-d6 Chloride

A common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. To synthesize isobutyryl-d6 chloride, one would start with isobutyric acid-d7.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid-d7.

-

Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature.[4]

-

Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.[4]

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation.

-

The resulting isobutyryl-d6 chloride is then purified by fractional distillation.[4]

Step 2: Synthesis of this compound

The synthesis of Faldaprevir is a convergent synthesis involving three key intermediates.[5] The final steps involve the coupling of these intermediates. The deuterated label is introduced in the final acylation step.

-

The synthesis starts with 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.[5]

-

A series of reactions including condensation, quinolone cyclization, and nucleophilic aromatic substitution steps are performed to build the core structure.[5]

-

The amine on the thiazole ring is then acylated using the prepared isobutyryl-d6 chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane).

-

The final step involves the hydrolysis of a methyl ester to the carboxylic acid to yield this compound.[5]

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of this compound can be accurately determined using high-resolution mass spectrometry (HRMS).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-HRMS).

-

Method:

-

Inject the sample into the LC-HRMS system.

-

Acquire full scan mass spectra in the positive ion mode, focusing on the m/z range corresponding to the molecular ions of this compound and its lower isotopologues.

-

Identify the monoisotopic peaks for the unlabeled (d0) to fully labeled (d6) species.

-

-

Data Analysis:

-

Calculate the area under the curve for each isotopic peak.

-

The isotopic purity is calculated as the percentage of the peak area of the d6 species relative to the sum of the peak areas of all detected isotopologues (d0 to d6).

-

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of this compound in the diluted supernatant is then determined by a validated analytical method, such as LC-MS/MS.

-

Calculation: The solubility is reported in mg/mL or µg/mL.

Mandatory Visualizations

Signaling Pathway: Inhibition of HCV NS3/4A Protease

Faldaprevir is a non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[6] This enzyme is crucial for the replication of the hepatitis C virus as it cleaves the viral polyprotein into mature non-structural proteins.[7][8] Faldaprevir binds to the active site of the protease, preventing the substrate from binding and thereby inhibiting viral replication.[9]

Caption: Inhibition of HCV NS3/4A protease by this compound.

Experimental Workflow: Bioanalytical Quantification

The quantification of this compound in biological matrices, such as plasma, is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound itself often serves as an internal standard for the quantification of the non-deuterated Faldaprevir. The following diagram illustrates a typical workflow.

Caption: Bioanalytical workflow for this compound quantification.

References

- 1. Faldaprevir - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Pardon Our Interruption [opnme.com]

- 7. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Substrate determinants for cleavage in cis and in trans by the hepatitis C virus NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

Faldaprevir and Faldaprevir-d6: A Technical Guide to Their Core Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Faldaprevir and its deuterated analog, Faldaprevir-d6. It details their distinct properties, mechanisms of action, and specific applications in pharmaceutical research, with a focus on bioanalytical methodologies.

Introduction to Faldaprevir

Faldaprevir is an experimental antiviral drug that was developed for the treatment of hepatitis C.[1] It functions as a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme crucial for viral replication.[1] Although its development was discontinued due to the advent of more effective HCV treatments, Faldaprevir remains a valuable tool for in vitro research into HCV protease inhibition and antiviral drug discovery.[1]

This compound is a stable isotope-labeled version of Faldaprevir, in which six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for the quantitative analysis of Faldaprevir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Structures

The chemical structures of Faldaprevir and this compound are presented below. The deuteration in this compound is located on the isobutyramide moiety.

Caption: Chemical structure of Faldaprevir.

Caption: Chemical structure of this compound.

Core Differences: A Tabular Comparison

The primary distinction between Faldaprevir and this compound lies in their isotopic composition, which directly influences their application in research. This difference is highlighted in their physicochemical properties.

Physicochemical Properties

| Property | Faldaprevir | This compound | Reference(s) |

| Molecular Formula | C₄₀H₄₉BrN₆O₉S | C₄₀H₄₃D₆BrN₆O₉S | [2][3] |

| Molecular Weight | 869.82 g/mol | 875.86 g/mol | [2][3] |

| Monoisotopic Mass | 868.24651 Da | 874.2842 Da | [4] |

| Primary Application | Antiviral research, HCV protease inhibitor studies | Internal standard for bioanalytical quantification |

In Vitro Activity of Faldaprevir

Faldaprevir exhibits potent inhibitory activity against the HCV NS3/4A protease. The following table summarizes its in vitro efficacy.

| Parameter | Value | Conditions | Reference(s) |

| IC₅₀ | 5.2 nM | Enzymatic assay, NS3-NS4A heterodimer | |

| EC₅₀ (Genotype 1a) | 13 nM | Cell-based HCV replicon assay | |

| EC₅₀ (Genotype 1b) | 7.1 nM | Cell-based HCV replicon assay |

In Vivo Pharmacokinetics of Faldaprevir in Humans

Clinical studies have characterized the pharmacokinetic profile of Faldaprevir in healthy human subjects.

| Parameter | Value | Dosing Conditions | Reference(s) |

| Tₘₐₓ (Median) | 4.0 - 14.0 h | Single doses of 4–1,200 mg | |

| t₁/₂ (Mean) | 15.5 - 39.2 h | Single doses of 4–1,200 mg | |

| Cₘₐₓ (Geometric Mean) | 3.57–16,500 ng/mL | Single doses of 4–1,200 mg | |

| AUC₀₋ᵢₙf (Geometric Mean) | 254–402,000 h*ng/mL | Single doses of 4–1,200 mg | |

| Urinary Excretion | < 0.1% of dose | Single doses of 4–1,200 mg |

Mechanism of Action: HCV NS3/4A Protease Inhibition

Faldaprevir is a competitive, noncovalent inhibitor of the HCV NS3/4A serine protease. This protease is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By binding to the active site of the protease, Faldaprevir blocks this cleavage process, thereby inhibiting viral replication.

Caption: Faldaprevir's mechanism of action.

Experimental Protocol: Bioanalytical Quantification of Faldaprevir using this compound

The following is a representative experimental protocol for the quantification of Faldaprevir in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is synthesized from best practices for bioanalytical method validation.

Materials and Reagents

-

Faldaprevir reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation: Protein Precipitation

-

Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Faldaprevir into blank human plasma.

-

Internal Standard Addition: To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to each sample.

-

Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.

Liquid Chromatography Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Faldaprevir: Precursor ion (Q1) m/z 870.2 → Product ion (Q3) m/z 597.2

-

This compound: Precursor ion (Q1) m/z 876.2 → Product ion (Q3) m/z 603.2

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Data Analysis

The concentration of Faldaprevir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.

Caption: Bioanalytical workflow for Faldaprevir.

The Significance of Deuteration: The Kinetic Isotope Effect

While the primary application of this compound is as an internal standard, the principle of deuteration in drug development can also be leveraged to alter a drug's metabolic profile. The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

For Faldaprevir, metabolism is known to occur via hydroxylation. If the deuteration in this compound were at a site of metabolic hydroxylation, it could potentially lead to a slower rate of metabolism and a longer in vivo half-life compared to the non-deuterated parent drug. However, in the case of this compound, with deuteration on the isobutyramide group, the primary advantage remains its utility in providing a distinct mass for bioanalytical separation and quantification, as this position is not reported as a primary site of metabolism.

Conclusion

Faldaprevir and this compound are chemically analogous compounds with a critical isotopic difference that defines their respective roles in research. Faldaprevir serves as a potent inhibitor of HCV NS3/4A protease for virological studies. This compound, with its increased mass, is an indispensable tool for the accurate and precise quantification of Faldaprevir in biological samples. This technical guide provides researchers with the fundamental knowledge and a practical framework for utilizing both compounds in their studies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, was a significant focus of clinical research for the treatment of HCV genotype 1 infection.[1][2] While its development was discontinued due to the rapid evolution of alternative HCV therapies, the extensive characterization of its pharmacokinetics and metabolism provides a valuable framework for further research.[1] This technical guide explores the hypothesized primary research applications of deuterated Faldaprevir, a stable isotope-labeled analog of the parent drug.

The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule can offer significant advantages in pharmaceutical research.[3] These benefits primarily revolve around altering the metabolic fate of a compound and enhancing analytical precision.[4][5] This guide will delve into the core applications of deuterated Faldaprevir, with a particular focus on its role as an internal standard in quantitative bioanalysis and its potential for metabolism and pharmacokinetic studies.

Core Applications of Deuterated Faldaprevir

The primary research applications for deuterated Faldaprevir are centered on two key areas:

-

Internal Standard for Quantitative Bioanalysis: The most immediate and critical application of deuterated Faldaprevir is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] The use of a stable isotope-labeled IS is the gold standard in bioanalysis, providing the highest accuracy and precision for the quantification of the parent drug in complex biological matrices such as plasma, serum, and tissue homogenates.[6][8] Deuterated standards co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[7][9]

-

Metabolism and Pharmacokinetic (DMPK) Studies: Deuteration at specific metabolically active sites of a drug molecule can slow down its rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).[10] This property can be leveraged in research to:

-

Elucidate Metabolic Pathways: By comparing the metabolic profiles of deuterated and non-deuterated Faldaprevir, researchers can gain a more precise understanding of its biotransformation pathways.

-

Investigate Metabolite-Mediated Toxicity: If a particular metabolite is suspected of causing toxicity, deuteration at the site of its formation can reduce its production, allowing for a clearer assessment of its toxicological contribution.

-

Enhance Pharmacokinetic Properties: While Faldaprevir's development is not ongoing, studies with its deuterated analog could serve as a proof-of-concept for how deuteration might improve the pharmacokinetic profiles of other drugs in the same class.[4]

-

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Faldaprevir based on clinical studies. This data provides a baseline for comparative studies involving deuterated Faldaprevir.

Table 1: Single Ascending Dose Pharmacokinetics of Faldaprevir in Healthy Male Subjects [11]

| Dose (mg) | Cmax (ng/mL) | AUC0-∞ (h*ng/mL) | t½ (h) | Tmax (h) |

| 4 | 3.57 | 254 | 15.5 | 4.0 |

| 120 | 1620 | 58600 | 25.9 | 4.0 |

| 480 | 8430 | 213000 | 31.8 | 6.0 |

| 1200 | 16500 | 402000 | 39.2 | 14.0 |

Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; Tmax: Time to reach maximum plasma concentration.

Table 2: Effect of Renal Impairment on Faldaprevir Pharmacokinetics (Single 480 mg Dose) [12]

| Renal Function | Adjusted gMean Ratio for AUC0–∞ (%) | 90% Confidence Interval for AUC0–∞ | Adjusted gMean Ratio for Cmax (%) | 90% Confidence Interval for Cmax |

| Mild Impairment | 113.6 | 41.6 to 310.2 | 107.2 | 35.2 to 327.0 |

| Moderate Impairment | 178.3 | 85.2 to 373.0 | 175.5 | 89.6 to 344.1 |

| Severe Impairment | 169.2 | 73.2 to 391.2 | 121.0 | 47.3 to 309.7 |

gMean: Geometric mean. Ratios are in comparison to subjects with normal renal function.

Experimental Protocols

Protocol 1: Quantification of Faldaprevir in Human Plasma using LC-MS/MS with Deuterated Faldaprevir as an Internal Standard

Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of Faldaprevir in human plasma.

Materials:

-

Faldaprevir analytical standard

-

Deuterated Faldaprevir (d-Faldaprevir) internal standard (e.g., d6-Faldaprevir)

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well protein precipitation plates

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Faldaprevir in DMSO.

-

Prepare a 1 mg/mL stock solution of d-Faldaprevir in DMSO.

-

Prepare serial dilutions of the Faldaprevir stock solution in 50:50 ACN:water to create calibration standards (e.g., 1-1000 ng/mL).

-

Prepare a working solution of d-Faldaprevir at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a 96-well plate, add 150 µL of the d-Faldaprevir working solution.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow rate: 0.4 mL/min

-

Injection volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization mode: Positive electrospray ionization (ESI+)

-

Monitor the precursor-to-product ion transitions for Faldaprevir and d-Faldaprevir. (Specific m/z values would need to be determined experimentally).

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Faldaprevir and d-Faldaprevir.

-

Calculate the peak area ratio (Faldaprevir/d-Faldaprevir).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of Faldaprevir in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Caption: Workflow for the quantification of Faldaprevir in plasma.

Caption: Simplified metabolic pathway of Faldaprevir.[13]

Conclusion

While Faldaprevir is no longer in clinical development, the study of its deuterated analog holds significant value for the scientific community. The primary and most robust application of deuterated Faldaprevir lies in its use as an internal standard for the precise and accurate quantification of Faldaprevir in biological matrices. This is crucial for any retrospective analysis of clinical samples or new in vitro investigations. Furthermore, deuterated Faldaprevir serves as an excellent tool for detailed metabolic and pharmacokinetic studies, offering insights that are broadly applicable to the development of other antiviral agents and deuterated drugs in general. The methodologies and principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of deuterated Faldaprevir in their scientific pursuits.

References

- 1. Faldaprevir - Wikipedia [en.wikipedia.org]

- 2. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. texilajournal.com [texilajournal.com]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Faldaprevir-d6: Properties, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Faldaprevir-d6, a deuterated isotopologue of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Faldaprevir. This document details its chemical properties, and established experimental protocols for its evaluation, targeting researchers and professionals in drug development.

Core Compound Identification

This compound is the deuterium-labeled version of Faldaprevir, an antiviral drug investigated for the treatment of hepatitis C.[1] The primary identifiers for Faldaprevir and its deuterated form are crucial for accurate sourcing and documentation in research.

| Identifier | Faldaprevir | This compound |

| PubChem CID | 42601552 | Not available |

| CAS Number | 801283-95-4[1][2] | 2750534-88-2 |

Quantitative Data Comparison

The following table summarizes and compares the key quantitative properties of Faldaprevir and this compound. Data for Faldaprevir is sourced from its PubChem entry, while data for this compound is compiled from commercially available sources.

| Property | Faldaprevir | This compound |

| Molecular Formula | C₄₀H₄₉BrN₆O₉S[2] | C₄₀H₄₃D₆BrN₆O₉S |

| Molecular Weight | 869.8 g/mol [2] | 875.86 g/mol |

| Exact Mass | 868.24651 Da[2] | 874.2842 Da |

| XLogP3 | 6.4[2] | Not available |

| Hydrogen Bond Donor Count | 4 | 4 |

| Hydrogen Bond Acceptor Count | 11 | 11 |

| Rotatable Bond Count | 12 | 12 |

Mechanism of Action: Targeting HCV Replication

Faldaprevir is a potent and specific inhibitor of the HCV NS3/4A serine protease.[3] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are vital components of the viral replication complex. By blocking the active site of the NS3/4A protease, Faldaprevir prevents viral polyprotein processing, thereby halting HCV replication. The deuteration in this compound is primarily for its use as an internal standard in pharmacokinetic studies, and it is not expected to alter the mechanism of action.

Experimental Protocols

The evaluation of Faldaprevir and its analogues typically involves two main types of in vitro assays: enzyme activity assays and cell-based replicon assays.

In Vitro HCV NS3/4A Protease Activity Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified recombinant NS3/4A protease.

Methodology:

-

Reagents and Materials:

-

Recombinant HCV NS3/4A protease

-

Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

-

This compound (or Faldaprevir) dissolved in DMSO

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

A dilution series of this compound is prepared in DMSO.

-

The diluted compound is added to the wells of the microplate.

-

Recombinant NS3/4A protease is added to each well and incubated with the compound for a predefined period (e.g., 15 minutes) at room temperature.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission wavelengths specific to the substrate's fluorophore and quencher).

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

-

Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based HCV Replicon Assay

This assay assesses the antiviral activity of the compound in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins necessary for replication and often include a reporter gene (e.g., luciferase) for easy quantification.[4]

Methodology:

-

Cell Culture and Reagents:

-

Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter).[4]

-

Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

-

This compound (or Faldaprevir) dissolved in DMSO.

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

HCV replicon cells are seeded into the wells of the culture plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the cells.

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

After incubation, the cell culture medium is removed, and the cells are lysed.

-

The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The EC₅₀ value (the concentration of the compound that reduces the reporter signal by 50%) is calculated from the dose-response curve.

-

A concurrent cytotoxicity assay (e.g., using a viability dye like resazurin) is often performed to determine the CC₅₀ (the concentration that reduces cell viability by 50%) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

-

References

Understanding the Kinetic Isotope Effect of Faldaprevir-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Faldaprevir is an experimental antiviral drug, formerly under development for the treatment of hepatitis C. Like many xenobiotics, it undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system. A key strategy in modern drug development to enhance the metabolic stability and pharmacokinetic profile of a drug is selective deuteration. This guide explores the theoretical underpinnings and practical considerations of the kinetic isotope effect (KIE) as applied to Faldaprevir-d6, a deuterated isotopologue of Faldaprevir. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, the rate of metabolic cleavage of carbon-hydrogen bonds can be significantly reduced. This document provides a comprehensive overview of Faldaprevir's metabolism, the anticipated impact of deuteration, and detailed experimental protocols for evaluating the kinetic isotope effect.

Faldaprevir: Metabolism and Pharmacokinetics

Faldaprevir is a low-clearance drug primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] Following oral administration, the majority of the dose is excreted in the feces, with negligible amounts found in the urine.[1][3] The parent compound is the predominant circulating entity in plasma.[1] Metabolic transformation of Faldaprevir occurs through several pathways, with oxidation being a major route.

Major Metabolic Pathways

The primary metabolic transformations of Faldaprevir are Phase I reactions, leading to the formation of several metabolites. These include:

-

Hydroxylation: The most significant metabolic pathway, resulting in the formation of two abundant hydroxylated metabolites, M2a and M2b.[1][4]

-

Amide Hydrolysis: Cleavage of amide bonds within the molecule leads to metabolites such as M3 and M13.[1]

-

Carbamate Hydrolysis: This pathway results in the formation of metabolites like M12.[1]

-

Mono-oxidation: Another oxidative pathway leading to metabolites such as M14.[1]

The table below summarizes the key metabolites of Faldaprevir identified in human studies.

| Metabolite ID | Metabolic Pathway | Percentage of Radioactivity in Feces (% of dose) |

| Faldaprevir (Unchanged) | - | 49.8% |

| M2a and M2b | Hydroxylation | 42.6% (combined) |

| M3 and M13 | Amide Hydrolysis | < 5.5% (combined with other minor metabolites) |

| M12 | Carbamate Hydrolysis | < 5.5% (combined with other minor metabolites) |

| M14 | Mono-oxidation | < 5.5% (combined with other minor metabolites) |

| M11 | Amide Hydrolysis & Hydroxylation | < 5.5% (combined with other minor metabolites) |

| (Data synthesized from a mass balance study in healthy male subjects[1]) |

The Kinetic Isotope Effect and this compound

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can significantly slow down the reaction rate. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. For CYP450-mediated reactions, which often involve the cleavage of a C-H bond as the rate-limiting step, this can lead to a pronounced KIE.[5][6]

For Faldaprevir, the formation of the major hydroxylated metabolites, M2a and M2b, is mediated by CYP3A4 and involves the cleavage of C-H bonds. Therefore, selective deuteration at these "metabolic hotspots" in this compound is expected to reduce the rate of formation of these metabolites.

Anticipated Effects of Deuteration on Faldaprevir Metabolism

The strategic placement of deuterium atoms on the Faldaprevir molecule is crucial for achieving a significant KIE. Based on the known metabolic profile, the sites of hydroxylation leading to M2a and M2b are the primary targets for deuteration. The expected outcomes of this deuteration are:

-

Reduced Rate of Metabolite Formation: A decrease in the formation rate of M2a and M2b.

-

Increased Parent Drug Exposure: A slower metabolism will lead to a longer half-life and increased plasma concentrations of the parent this compound.

-

Potential for Metabolic Switching: Blocking the primary metabolic pathway may lead to an increase in the formation of minor metabolites through alternative pathways.

The following table outlines the expected impact of deuteration on the formation of Faldaprevir's metabolites.

| Metabolite | Metabolic Pathway | Expected Impact on Formation Rate in this compound | Rationale |

| M2a and M2b | Hydroxylation | Significant Decrease | Deuteration at the site of hydroxylation will slow down the CYP3A4-mediated C-D bond cleavage. |

| M3, M13, M12 | Hydrolysis | No significant change expected | Hydrolytic pathways are generally not subject to a significant kinetic isotope effect from C-D bond substitution. |

| M14 | Mono-oxidation | Potential Decrease | If the oxidation occurs at a deuterated site, a KIE is expected. |

| M11 | Amide Hydrolysis & Hydroxylation | Potential Decrease | The rate of formation will be dependent on whether the hydroxylation step is affected by deuteration. |

Experimental Protocol for Determining the Kinetic Isotope Effect of this compound

To quantify the kinetic isotope effect of this compound, a series of in vitro experiments using human liver microsomes (HLMs) can be performed. HLMs contain a rich complement of drug-metabolizing enzymes, including CYP3A4.

Materials and Reagents

-

Faldaprevir

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

-

Analytical standards for all known metabolites (if available)

Incubation Conditions

-

Preparation of Incubation Mixtures: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein concentration).

-

Substrate Addition: Add Faldaprevir or this compound to the incubation mixtures at various concentrations (e.g., 0.1 to 10 µM) to determine enzyme kinetics.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Analytical Methodology (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatographic Separation: Use a C18 reversed-phase column to separate the parent drug from its metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent compounds and their metabolites using multiple reaction monitoring (MRM). The MRM transitions will be specific for each analyte.

Data Analysis and KIE Calculation

-

Quantification: Generate calibration curves for Faldaprevir and this compound to quantify their depletion over time.

-

Intrinsic Clearance (CLint) Calculation: Determine the in vitro intrinsic clearance (CLint) for both Faldaprevir and this compound. This can be calculated from the first-order elimination rate constant (k) at low substrate concentrations or from the Michaelis-Menten parameters (Vmax/Km).

-

Kinetic Isotope Effect (KIE) Calculation: The KIE is calculated as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound:

KIE = CLint (Faldaprevir) / CLint (this compound)

A KIE value significantly greater than 1 indicates that deuteration has slowed the rate of metabolism.

Visualizations

Metabolic Pathway of Faldaprevir

Caption: Metabolic pathways of Faldaprevir.

Experimental Workflow for KIE Determination

Caption: Experimental workflow for KIE determination.

Conclusion

The selective deuteration of Faldaprevir to this compound presents a rational strategy to improve its metabolic stability by leveraging the kinetic isotope effect. By reducing the rate of CYP3A4-mediated hydroxylation, the primary metabolic pathway, it is anticipated that this compound will exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of this hypothesis. The successful application of this deuteration strategy could potentially lead to a more favorable pharmacokinetic profile, which is a critical attribute in the development of effective antiviral therapies. Further in vivo studies would be necessary to confirm these findings and to assess the overall impact on the drug's safety and efficacy profile.

References

- 1. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on Faldaprevir (BI 201335) development

An In-depth Technical Guide to the Development of Faldaprevir (BI 201335)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faldaprevir (BI 201335) is a potent, selective, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2][3] Developed by Boehringer Ingelheim, faldaprevir reached Phase III clinical trials and was investigated in both interferon-based and interferon-free regimens for the treatment of chronic HCV genotype-1 infection.[2][4][5] It demonstrated significant antiviral activity and a generally manageable safety profile. However, its development was discontinued in 2014 due to the emergence of more effective and convenient HCV treatments.[4] This technical guide provides a comprehensive review of faldaprevir's development, detailing its mechanism of action, preclinical data, clinical pharmacokinetics, efficacy, and resistance profile, supported by detailed experimental protocols and data visualizations.

Mechanism of Action

Faldaprevir is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[2][6] The NS3/4A protease is essential for the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex.[7] By binding to the active site of the protease, faldaprevir blocks this cleavage process, thereby inhibiting viral replication.[6][7]

Caption: Faldaprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.

Preclinical Development

In Vitro Antiviral Activity

Faldaprevir demonstrated potent activity against HCV genotypes 1a and 1b in replicon assays.[2][3] Its activity was also assessed against other genotypes, showing a broad spectrum, although it was most effective against genotype 1.[6]

Table 1: In Vitro Activity of Faldaprevir

| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |

| EC50 (nM) | 6.5 | 3.1 | [2][3] |

| Ki (nM) | Low nanomolar | Low nanomolar | [6] |

Experimental Protocol: HCV Replicon Assay

The 50% effective concentration (EC50) of faldaprevir was determined using a cell-based HCV replicon system. This assay measures the ability of a compound to inhibit viral RNA replication.

-

Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that includes a reporter gene, such as luciferase, are used.

-

Plating: The replicon-containing cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: Faldaprevir is serially diluted to various concentrations and added to the cell culture medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.

-

Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical Pharmacokinetics and ADME

Faldaprevir exhibited a favorable absorption, distribution, metabolism, and excretion (ADME) profile in multiple animal species, which was predictive of its properties in humans.[8][9][10] It showed good permeability and high metabolic stability.[6][8][9]

Table 2: Summary of Preclinical ADME & Pharmacokinetic Parameters

| Parameter | Rat | Dog | Monkey | Human | Reference |

| Caco-2 Permeability (10⁻⁶ cm/s) | - | - | - | 8.7 | [8][9] |

| Microsomal Stability (% Qh) | <5.6 | <10.9 | - | 17 | [6] |

| Plasma Protein Binding (%) | 100 | - | - | 99.8 | [6] |

| Clearance (mL/min/kg) | 17.0 | 2.6 | 3.0 | - | [8][9] |

| Oral Bioavailability (%) | 29.1 | 35.6 | 25.5 | - | [8][9] |

| Liver Kp (Liver:Plasma Ratio) | 42 | - | - | - | [8][9] |

Experimental Protocols

-

Caco-2 Permeability Assay: This assay assesses a drug's potential for intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes, are grown on a semi-permeable filter support. The test compound (faldaprevir) is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time, typically by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[11]

-

In Vitro Metabolic Stability Assay: To predict hepatic clearance, faldaprevir was incubated with liver microsomes from different species (rat, dog, human) in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes.[6][11] The concentration of the parent drug was monitored over time by LC-MS/MS to determine the rate of metabolism.[11]

References

- 1. Viral resistance in hepatitis C virus genotype 1-infected patients receiving the NS3 protease inhibitor Faldaprevir (BI 201335) in a phase 1b multiple-rising-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Faldaprevir - Wikipedia [en.wikipedia.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]

- 8. tandfonline.com [tandfonline.com]

- 9. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Faldaprevir-d6 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faldaprevir is an experimental antiviral drug that was investigated for the treatment of hepatitis C.[3] It functions as a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[3][4] Faldaprevir-d6 is a deuterated version of Faldaprevir, often used as an internal standard in pharmacokinetic studies due to its nearly identical chemical properties but distinct mass. This guide provides an overview of the available safety information, handling precautions, and relevant experimental data for this compound, primarily extrapolated from studies on the parent compound, Faldaprevir.

Chemical and Physical Properties

While a detailed, verified Safety Data Sheet for this compound is not publicly available, the properties of the parent compound, Faldaprevir, offer a close approximation.

| Property | Value | Source |

| Molecular Formula | C40H43BrD6N6O9S | [1] |

| Molecular Weight | 875.86 g/mol | [1] |

| CAS Number | 2750534-88-2 | [1] |

| Appearance | Solid (presumed) | [5] |

| Solubility | Not explicitly stated for d6, parent compound data should be consulted. | |

| Decomposition Temperature | Not determined | [5] |

Hazard Identification and Safety Precautions

A comprehensive toxicological profile for this compound has not been thoroughly investigated.[6] However, based on the available information for similar research compounds and the parent drug, the following hazards and precautions should be considered.

Potential Hazards:

-

The GHS classification for a similar, though structurally different, antiviral compound (Daclatasvir) indicates it may be harmful if swallowed (Acute toxicity - oral 4 H302).[5] A similar level of caution should be applied to this compound.

-

The effects of prolonged or repeated exposure are unknown.

Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Seek immediate medical attention.

-

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with water as a precaution.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Data and Protocols

Pharmacokinetic Studies

A clinical study on the parent compound, Faldaprevir, provides insights into its pharmacokinetic properties. While these values are for the non-deuterated form, they are crucial for designing studies involving this compound as an internal standard.

Table of Pharmacokinetic Parameters of Faldaprevir in HCV-Negative Subjects with Normal Renal Function (Single 480 mg oral dose) [7]

| Parameter | Geometric Mean (gMean) |

| Cmax (ng/mL) | 3,810 |

| AUC0–∞ (ng·h/mL) | 76,500 |

Protein Binding:

-

The mean unbound fraction of Faldaprevir in subjects with normal renal function was 0.09% (± 0.01%).[7]

Experimental Protocol: Pharmacokinetic Analysis in Humans

The following is a generalized workflow for a clinical pharmacokinetic study, similar to the one cited for Faldaprevir.

In Vivo Metabolism and Excretion Studies

A study on the mass balance of [14C]-labeled Faldaprevir in healthy male subjects provides data on its metabolic fate.

Experimental Protocol: Mass Balance Study

This diagram outlines the typical steps in a human mass balance study.

Mechanism of Action: HCV NS3/4A Protease Inhibition

Faldaprevir exerts its antiviral effect by inhibiting the HCV NS3/4A protease, an enzyme essential for viral replication.

References

- 1. calpaclab.com [calpaclab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Faldaprevir - Wikipedia [en.wikipedia.org]

- 4. Faldaprevir | Selective HCV NS3/4A protease inhibitor | TargetMol [targetmol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacology and Toxicology of Deuterated Antiviral Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration, the selective replacement of hydrogen atoms with deuterium, has emerged as a valuable strategy in drug development to enhance the pharmacokinetic and toxicological profiles of therapeutic agents. This guide provides a comprehensive overview of the core principles of deuteration in the context of antiviral drug development. It delves into the pharmacology, underpinned by the kinetic isotope effect, and explores the toxicological considerations essential for advancing deuterated compounds through the development pipeline. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside illustrative diagrams to clarify complex pathways and workflows.

Introduction to Deuterated Antiviral Compounds

A deuterated drug is a small molecule therapeutic in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] The fundamental principle behind this molecular modification lies in the mass difference between hydrogen (protium) and deuterium; deuterium possesses an additional neutron, effectively doubling the mass of the atom.[1] This seemingly subtle change results in a carbon-deuterium (C-D) bond that is stronger and more stable than a carbon-hydrogen (C-H) bond.[2]

When this substitution is made at a site on the drug molecule that is susceptible to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes, the rate of metabolism can be significantly reduced.[3][4] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a more favorable pharmacokinetic (PK) profile, including a longer half-life, increased drug exposure, and potentially a reduction in the formation of toxic metabolites.[1][5] For antiviral therapies, these improvements can translate to more convenient dosing schedules, enhanced efficacy, and an improved safety margin.[5]

Pharmacology of Deuterated Antiviral Compounds

The primary pharmacological impact of deuteration is the modulation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. By strategically altering the metabolic soft spots of an antiviral compound, medicinal chemists can fine-tune its behavior in the body.

The Kinetic Isotope Effect (KIE)

The KIE is a cornerstone of deuteration chemistry, describing the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[6] In drug metabolism, the cleavage of a C-H bond is frequently the rate-limiting step in the enzymatic breakdown of a drug.[3] Due to the greater strength of the C-D bond, more energy is required for its cleavage, resulting in a slower metabolic reaction.[2] A significant primary deuterium KIE is indicative that hydrogen abstraction is at least partially rate-limiting in the reaction.[3]

Caption: The Kinetic Isotope Effect (KIE) slows the rate of metabolism for deuterated compounds.

Case Study: Deucravacitinib - A Deuterated TYK2 Inhibitor

Deucravacitinib is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2), an intracellular signaling kinase that mediates cytokine pathways involved in inflammation.[7] It is a deuterated compound that demonstrates the successful application of this technology. While not a direct antiviral, its mechanism of action on cytokine pathways is relevant to viral-induced inflammatory responses.

Deucravacitinib's deuteration improves its metabolic profile, contributing to its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3).[8] This selectivity is thought to contribute to its favorable benefit-risk profile.[9]

Table 1: Pharmacokinetic and Selectivity Profile of Deucravacitinib vs. Non-Deuterated JAK Inhibitors

| Compound | Target | Half-life (t½) (hours) | Key Inhibitory Activity (IC50) |

| Deucravacitinib | TYK2 | 8-15[10] | Highly selective for TYK2[11] |

| Tofacitinib | JAK1/JAK3 | ~3 | Broad JAK inhibition[7] |

| Upadacitinib | JAK1 | ~9-14 | Primarily JAK1 inhibition[7] |

| Baricitinib | JAK1/JAK2 | ~12 | JAK1 and JAK2 inhibition[7] |

This table provides a comparative overview. Direct head-to-head PK data in the same study is limited. IC50 values can vary based on the assay conditions.